molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B1398503
M. Wt: 188.15 g/mol
InChI Key: RXRGPQZDUXFAAD-UHFFFAOYSA-N
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Description

“2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound that belongs to the class of pyridines. Pyridines are a group of organic compounds with a six-membered ring structure, one of the carbon atoms is replaced by a nitrogen atom . Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .


Synthesis Analysis

The synthesis of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” involves several steps. The major use of TFMP derivatives is in the protection of crops from pests . A series of novel trifluoromethyl substituted furo pyridine and pyrido [3’,2’:4,5]furo [3,2-d] pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo pyridine under different set of conditions .


Molecular Structure Analysis

The molecular structure of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be analyzed using various spectroscopic techniques. The vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm-1 and 3500–100cm-1 respectively .


Chemical Reactions Analysis

The chemical reactions involving “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be determined using various analytical techniques. The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations .

Scientific Research Applications

Agrochemical and Pharmaceutical Applications

  • Field : Agrochemical and Pharmaceutical Engineering
  • Application Summary : TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
  • Methods of Application : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They are used in the development of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

Transition Metal-Mediated Trifluoromethylation Reactions

  • Field : Organic Chemistry
  • Application Summary : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This is due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
  • Methods of Application : The construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Transition Metal-Mediated Trifluoromethylation Reactions

  • Field : Chemical Communications
  • Application Summary : Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
  • Methods of Application : The transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Radical Trifluoromethylation

  • Field : Chemical Society Reviews
  • Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
  • Methods of Application : The tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
  • Results or Outcomes : The tutorial provides a comprehensive overview of the recent advances in trifluoromethylation of carbon-centered radical intermediates .

FDA-Approved Trifluoromethyl Group

  • Field : Pharmaceutical Research
  • Application Summary : The trifluoromethyl group is found in many FDA-approved drug molecules . The year 2020 was considered the second-best year, shared with 1996, with respect to the number of drug molecules approved by the US Food and Drug Administration (FDA) .
  • Methods of Application : The trifluoromethyl group is incorporated into drug molecules during the synthesis process .
  • Results or Outcomes : Both years, 2020 and 1996, had a record of 53 new drug molecules approved by the FDA .

Trifluoromethylpyridine Chemistry and Applications

  • Field : Engineering & Technology
  • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
  • Methods of Application : TFMP is incorporated into agrochemical and pharmaceutical compounds during the synthesis process .
  • Results or Outcomes : The use of TFMP has led to the development of a variety of agrochemical and pharmaceutical compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” involve further exploration of its potential applications. It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGPQZDUXFAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719123
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

CAS RN

905273-59-8
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light yellow solid. MS (m/e): 189.3 ([M+H+, 100%).
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2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Synthesis routes and methods II

Procedure details

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FC(F)(F)c1ccc2c(n1)CN(C(c1ccccc1)(c1ccccc1)c1ccccc1)C2
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Synthesis routes and methods III

Procedure details

Prepared in analogy to Example A2 (c) from 2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light yellow solid. MS (m/e): 189.3 ([M+H+, 100%).
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2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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